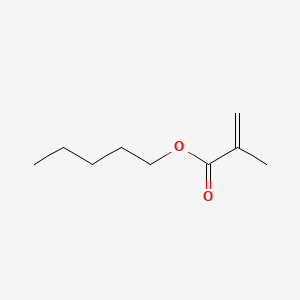

Pentyl methacrylate

説明

Historical Context and Evolution of Alkyl Methacrylate (B99206) Monomers in Polymer Synthesis

The journey of acrylic polymers began with the synthesis of acrylic acid in 1843. wikipedia.org This was followed by the formulation of methacrylic acid in 1865. wikipedia.org The reaction between methacrylic acid and an alcohol results in the formation of a methacrylate ester. The simplest of these, methyl methacrylate (MMA), was developed in 1928 and commercially introduced in 1933 by Röhm & Haas AG under the trademark Plexiglas. wikipedia.org This marked the dawn of the age of acrylic plastics, with poly(methyl methacrylate) (PMMA) becoming a widely used transparent thermoplastic. wikipedia.orgbritannica.com

Following the success of PMMA, research expanded to include a variety of alkyl methacrylate monomers. These monomers are esters of methacrylic acid with different alkyl groups, such as butyl, pentyl, and hexyl groups. google.comgoogle.com The length and structure of the alkyl side chain significantly influence the properties of the resulting polymer. For instance, increasing the length of the alkyl side chain generally leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility of the polymer. This versatility allowed for the tailoring of polymer properties for a wide range of applications, from hard and rigid plastics to soft and flexible materials. acs.org The development of various polymerization techniques, including free radical polymerization, ionic polymerization, and controlled radical polymerization, further expanded the possibilities for creating novel methacrylate-based polymers with specific characteristics. mdpi.com

Significance of Pentyl Methacrylate within the Alkyl Methacrylate Family

This compound (PMA), also referred to as n-pentyl methacrylate, holds a distinct position within the alkyl methacrylate family. nih.gov Its five-carbon alkyl chain imparts a unique balance of properties to its corresponding polymer, poly(this compound) (PnPMA). PnPMA exhibits a lower glass transition temperature than PMMA, making it more flexible and suitable for applications requiring less rigidity. d-nb.info

The monomer itself, this compound, is a colorless liquid with a characteristic ester-like odor. ontosight.ai It is used in the production of polymers and copolymers for various applications, including adhesives, coatings, and plastics. ontosight.ai The polymerization of this compound can be achieved through methods like pulsed-laser polymerization, which allows for precise determination of kinetic parameters such as the propagation rate coefficient (kp). d-nb.info Studies have shown that the kp value for alkyl methacrylates tends to increase with the length of the alkyl side chain. d-nb.info

The properties of this compound are summarized in the table below:

| Property | Value | Unit |

| Molecular Formula | C9H16O2 | |

| Molecular Weight | 156.22 | g/mol |

| Boiling Point | ~220 | °C |

| Flash Point | 77 | °C |

| Density | 0.94 | g/cm³ |

| Data sourced from multiple references. ontosight.ainih.govchemeo.comwikipedia.org |

Emerging Research Directions and Interdisciplinary Relevance of Poly(this compound)

Recent research has focused on exploring the unique phase behavior and potential applications of poly(this compound) and its copolymers. For example, block copolymers containing PnPMA, such as polystyrene-block-poly(n-pentyl methacrylate) (PS-b-PnPMA), have been shown to exhibit interesting phase transitions. researchgate.net These block copolymers can be used as compatibilizers in polymer blends, enhancing the miscibility of otherwise immiscible polymers like polystyrene and PnPMA. researchgate.net

Furthermore, diblock copolymers of poly(this compound) and poly(methyl methacrylate) (PPMA-b-PMMA) are being investigated for the creation of nanostructured surfaces. researchgate.net The phase behavior of these copolymers, which can form lamellar or cylindrical nanophases, is of great interest for applications in nanotechnology and materials science. researchgate.net The ability to control the morphology of these materials at the nanoscale opens up possibilities for developing advanced materials with tailored optical and mechanical properties.

The interdisciplinary relevance of PnPMA is also evident in the development of novel materials like fluorinated methacrylate monomers. For instance, 1H,1H,5H-octafluorothis compound, a derivative of this compound, is used to create polymers with low surface energy, hydrophobicity, and enhanced thermal and chemical resistance. cymitquimica.com These properties are valuable in applications such as water- and oil-repellent coatings, adhesives, and sealants. cymitquimica.com

Another area of research involves the synthesis of polymers with specialized functionalities. An example is a poly(this compound) with a scyllo-inositol substituent, which introduces a rigid conformational element to the polymer chain. unimelb.edu.au Such functionalized polymers could have applications in areas like biomaterials and sensor technology.

Additionally, research into the polymerization kinetics of n-pentyl methacrylate continues to provide fundamental data for modeling and optimizing polymerization processes. d-nb.infodntb.gov.ua This knowledge is crucial for the industrial production of PnPMA and its copolymers with well-defined properties. The study of copolymers like 5-(4'-Cyanobiphenyl-4-yloxy)-pentyl methacrylate further highlights the diverse range of functional monomers being explored to create materials with specific liquid crystalline properties. polymersource.ca

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSPAVLTMAXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28551-45-3 | |

| Record name | Poly(n-pentyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182716 | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-98-1 | |

| Record name | Pentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36T5OJV1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for Pentyl Methacrylate

Advanced Synthetic Routes for Pentyl Methacrylate (B99206) Monomer Production

The production of pentyl methacrylate monomer is typically achieved through two primary chemical reactions: the direct esterification of methacrylic acid with pentanol (B124592) or the transesterification of another methacrylate ester, such as methyl methacrylate, with pentanol. researchgate.netvot.pl Both pathways are reversible reactions, necessitating strategic process design to maximize product yield and purity.

In response to the growing demand for sustainable chemical production, research has focused on developing pathways to synthesize methacrylates from renewable resources. rsc.org While direct bio-synthesis of this compound is not established, a "drop-in" replacement strategy is feasible by producing its precursors—methacrylic acid and pentanol—from biomass.

Methacrylic acid (MAA) can be produced from renewable feedstocks through several routes. One approach involves the catalytic conversion of biomass-derived organic acids, such as itaconic acid or citramalic acid. acs.orgsemanticscholar.org For instance, itaconic acid, which can be produced via carbohydrate fermentation, can be decarboxylated to yield methacrylic acid. acs.org Similarly, a hybrid process combining microbial fermentation to produce citramalate (B1227619) from glucose, followed by thermocatalytic conversion, can yield MAA. semanticscholar.org Other potential bio-based starting materials for MAA synthesis include isobutanol and ethanol. rsc.org

The alcohol precursor, pentanol (amyl alcohol), can also be sourced from biomass. It can be produced through the fermentation of sugars and starches by certain bacteria or by the hydroformylation of butenes derived from bio-butanol. Once bio-based methacrylic acid and bio-based pentanol are obtained, they can be reacted through direct esterification to produce a fully renewable this compound. Another innovative approach involves the use of plant oils, such as high oleic soybean oil, which can be converted in a two-step process to a bio-based methacrylic monomer, demonstrating the potential for direct functionalization of complex bio-molecules. rsc.org

Optimizing the synthesis of this compound is crucial for maximizing reaction yield and minimizing the formation of impurities. Key parameters that are systematically investigated include reaction temperature, catalyst selection, molar ratio of reactants, and the efficient removal of byproducts. rsc.org

Transesterification: This route commonly involves reacting methyl methacrylate (MMA) with pentanol. google.com To shift the reaction equilibrium towards the product side, the methanol (B129727) byproduct is continuously removed, often as an azeotrope with MMA. googleapis.comgoogle.com The reaction is typically conducted at temperatures between 60°C and 130°C. googleapis.com Catalyst selection is critical; titanium alcoholates and lithium-based catalysts (such as lithium hydroxide (B78521) or lithium carbonate) have proven effective. google.comgoogle.com Incremental addition of the catalyst can improve efficiency and yield. google.com

Direct Esterification: This method involves the reaction of methacrylic acid with pentanol. researchgate.net The reaction is catalyzed by strong acids, such as sulfuric acid, or solid acid catalysts like sulfonic acid-based ion exchange resins. researchgate.netgoogle.comgoogle.com Operating temperatures typically range from 60°C to 130°C. google.com Controlling the molar ratio of alcohol to acid is important; using a ratio of less than one can sometimes improve the one-pass yield and reduce certain byproducts. google.com The water formed during the reaction must be removed to drive the reaction to completion, which can be achieved through azeotropic distillation. google.com

The table below summarizes key findings from research on optimizing methacrylate synthesis.

| Synthetic Route | Catalyst System | Key Process Parameters | Objective / Outcome | Reference |

|---|---|---|---|---|

| Transesterification | Titanium Alcoholates (e.g., Ti(OR)₄) | Temperature: 100-150°C; Use of entraining agent for methanol removal. | Production of higher alkyl methacrylates with low color and impurity content. | google.com |

| Transesterification | Lithium Salts (e.g., LiOH, Li₂CO₃) | Incremental catalyst addition; Azeotropic removal of methanol at <60°C. | Efficient transesterification with low catalyst concentrations (6-30 ppm). | google.com |

| Transesterification | Alkaline substance (e.g., LiOH, Li-alkoxides) | Temperature: 60-130°C; Azeotropic distillation of methanol/MMA. | Improved conversion of starting alcohol by removing methanol byproduct. | googleapis.com |

| Direct Esterification | Strongly Acidic Ion Exchange Resin | Reduced pressure; Molar ratio of alcohol to acid < 1; Temp: 60-130°C. | Improved esterification yield per pass and reduction of by-product alkoxypropionate. | google.com |

| Direct Esterification | Sulfuric Acid | Isothermal batch reactor; Varied molar ratios and temperatures. | Development of kinetic models to describe the reaction for process control. | researchgate.net |

Exploration of Bio-based Feedstock Approaches for Sustainable Synthesis

Purification Techniques for Monomeric this compound in Research Contexts

Achieving high purity is essential for monomeric this compound, as impurities can adversely affect polymerization kinetics and the final polymer's properties. In research contexts, several techniques are employed to purify the monomer and verify its chemical integrity.

Chromatography is a fundamental technique for both the purification and analytical assessment of alkyl methacrylates.

Column Chromatography: For removing inhibitors (like hydroquinone (B1673460) or its derivatives, often added for storage stability) and other polar impurities, passing the monomer through a column packed with a solid adsorbent is a common and effective method. d-nb.info Basic alumina (B75360) is frequently used for this purpose with this compound and other similar monomers. d-nb.infocmu.edu This process adsorbs polar impurities and the inhibitor, allowing the purified, non-polar monomer to be collected.

Gas Chromatography (GC): While primarily an analytical tool, GC is indispensable for assessing the purity of monomer samples. It is used to separate and quantify the components in a mixture, such as the desired alkyl methacrylate, unreacted alcohol precursors, and other byproducts. By using a column with a suitable stationary phase (e.g., Silar 5 cP) and a programmed temperature gradient, mixtures of various alkyl acrylates and methacrylates can be effectively resolved and quantified.

The following table outlines chromatographic methods applicable to this compound purification and analysis.

| Technique | Stationary Phase / Column | Primary Purpose | Description | Reference |

|---|---|---|---|---|

| Column Chromatography | Basic Alumina | Bulk Purification | Removes polymerization inhibitors and polar impurities from the crude monomer. | d-nb.infocmu.edu |

| Gas Chromatography (GC) | Silar 5 cP Capillary Column | Quantitative Analysis | Separates and quantifies mixtures of fatty alcohols, alkyl acrylates, and alkyl methacrylates. | |

| Size-Exclusion Chromatography (SEC/GPC) | Polymer-based (e.g., Polystyrene) | Polymer Analysis | Used to analyze the molecular weight distribution of polymers made from the monomer, indirectly reflecting monomer purity and polymerization success. | d-nb.infokpi.ua |

Spectroscopic methods are essential for confirming the chemical structure of the purified this compound monomer and for identifying and characterizing any remaining impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. ¹H-NMR provides information on the number and environment of protons, allowing for confirmation of the pentyl and methacrylate moieties. ¹³C-NMR provides complementary information about the carbon skeleton. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of all proton and carbon signals, which is crucial for distinguishing the desired product from structurally similar isomers or byproducts. iupac.org For example, ¹H-NMR has been used to detect difunctional impurities in the synthesis of related amino-functionalized methacrylates. doi.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would confirm the presence of the ester carbonyl group (C=O stretch, typically around 1720-1740 cm⁻¹) and the carbon-carbon double bond (C=C stretch, around 1630-1640 cm⁻¹). Temperature-dependent IR spectroscopy has been used to study polymers of this compound, indicating its utility for monomer characterization as well. frontiersin.orgresearchgate.net

Impurity Profiling: The identification of impurities is critical. During synthesis, side reactions can lead to byproducts. For instance, in the synthesis of other complex molecules, impurities have been found to arise from the oxidation of starting materials, pyrolysis of solvents, or acid-catalyzed decomposition of intermediates. nih.gov The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a standard method for separating and identifying volatile impurities. acs.org NMR can also be used to identify and quantify impurities, especially if they are present in significant amounts or have unique spectral signatures. doi.org

This table summarizes key spectroscopic techniques for monomer verification.

| Technique | Information Obtained | Application to this compound | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural confirmation, quantitative analysis of major components. | Verifies the presence and connectivity of the pentyl chain and methacrylate group. Can quantify purity against a standard. | iupac.orgdoi.org |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, detailed structural analysis. | Confirms the precise chemical structure and helps in identifying isomeric byproducts. | iupac.org |

| FTIR Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups like the ester carbonyl (C=O) and vinyl (C=C) bonds. | frontiersin.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Identifies trace impurities such as unreacted starting materials, solvent residues, or side-products. | acs.org |

Polymerization Kinetics and Reaction Mechanisms of Pentyl Methacrylate

Fundamental Studies on Radical Homopolymerization Kinetics of n-Pentyl Methacrylate (B99206)

The radical homopolymerization of n-pentyl methacrylate (PnMA) has been the subject of fundamental kinetic studies to determine key rate coefficients that govern the polymerization process.

The propagation rate coefficient, k_p, is a critical parameter in radical polymerization, dictating the rate of monomer addition to the growing polymer chain. A well-established and accurate method for determining k_p is pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC). researchgate.net This technique involves initiating polymerization with periodic laser pulses and subsequently analyzing the molecular weight distribution (MWD) of the resulting polymer using SEC. The k_p value can be derived from the positions of the maxima in the first derivative of the MWD. researchgate.net

For the bulk radical polymerization of n-pentyl methacrylate, k_p values have been determined over a range of temperatures. researchgate.netcaltech.edu The reliability of these measurements is confirmed by ensuring that internal consistency criteria are met. researchgate.net The temperature dependence of the propagation rate coefficient for bulk PnMA polymerization provides essential data for modeling and process optimization. caltech.edu

Table 1: Reaction Conditions and Propagation Rate Coefficients (k_p) from PLP-SEC Analysis of Bulk n-Pentyl Methacrylate Polymerization

| Temperature (°C) | Monomer Concentration (mol L⁻¹) | Pulse Repetition Rate (Hz) | k_p (L mol⁻¹ s⁻¹) |

| 20 | 6.03 | 10 | 505 |

| 30 | 5.97 | 20 | 660 |

| 40 | 5.91 | 20 | 845 |

| 50 | 5.85 | 30 | 1060 |

| 60 | 5.79 | 30 | 1310 |

Data compiled from studies on the radical polymerization of n-pentyl methacrylate. researchgate.netcaltech.edu

The termination rate coefficient, k_t, which describes the rate at which growing polymer chains are terminated, is known to be dependent on the chain length of the reacting radicals. The Single Pulse-Pulsed Laser Polymerization (SP-PLP) technique coupled with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for investigating these chain-length dependent termination kinetics. researchgate.netmdpi.com This method allows for the direct monitoring of the radical concentration decay with high time resolution following a single laser pulse, providing detailed insights into the termination process. researchgate.netd-nb.info

For n-pentyl methacrylate, the chain-length dependent termination rate coefficients, k_t(i,i), for the reaction of two radicals of the same chain length 'i', have been determined. researchgate.net The results are often described by a composite model, which uses two power-law expressions to represent the dependence of k_t on chain length, with different exponents for short and long chains. mdpi.comresearchgate.net Studies on PnMA have determined the composite model parameters over a wide temperature range in bulk polymerization. mdpi.com It has been noted that for PnMA, unlike some other methacrylates, the crossover chain length between the two regimes does not show a significant temperature dependency. mdpi.com

Temperature and the presence of a solvent can significantly influence the rate coefficients of homopolymerization. For n-pentyl methacrylate, propagation rate coefficients have been measured in bulk and in toluene (B28343) solution across an extended temperature range. researchgate.netmdpi.com The Arrhenius parameters, which describe the temperature dependence of the rate coefficients, can be determined from these studies.

The effect of solvents on the propagation rate coefficient is a complex phenomenon. upm.edu.my In the case of PnMA polymerization in toluene, the presence of the solvent can alter the k_p values compared to bulk polymerization. researchgate.netmdpi.com These effects are important considerations for the industrial production of poly(n-pentyl methacrylate) where solution polymerization is often employed.

Elucidation of Chain-Length Dependent Termination Kinetics (k_t) using Single Pulse-Pulsed Laser Polymerization (SP-PLP) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Kinetic Investigations of Copolymerization and Terpolymerization Involving Pentyl Methacrylate

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain.

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by reactivity ratios (r1 and r2 in a binary system). These ratios are the ratio of the rate constant for a radical adding its own monomer to the rate constant for it adding the other monomer. acs.org Established methods for determining reactivity ratios from experimental data include the Fineman-Ross and Kelen-Tudos methods. acs.orgmdpi.com These methods rely on analyzing the composition of the copolymer formed at low monomer conversions from various initial monomer feed ratios. acs.org

While extensive data exists for the reactivity ratios of common methacrylates like methyl methacrylate and butyl methacrylate in various copolymerization systems, specific, experimentally determined reactivity ratios for binary or ternary copolymerizations involving n-pentyl methacrylate are not widely reported in the reviewed scientific literature. However, the principles and methodologies used for other methacrylates are directly applicable. For instance, studies on the copolymerization of styrene (B11656) with other methacrylates have successfully used these methods to determine reactivity ratios and understand the resulting copolymer structure. mdpi.com

The termination kinetics in copolymerization are more complex than in homopolymerization, as they involve termination reactions between three types of radical pairs: two like-radicals and one cross-radical pair. The SP-PLP-EPR technique, often in combination with kinetic modeling software like PREDICI®, has proven to be a valuable tool for gaining detailed insights into these complex termination kinetics in copolymerization. mdpi.com

Detailed studies on the termination kinetics in the radical copolymerization of specific systems involving n-pentyl methacrylate are not extensively available in the current literature. However, the advanced methodologies developed for studying homo- and copolymerization kinetics provide a clear framework for such future investigations. mdpi.comd-nb.info Analysis of other copolymer systems has shown that termination rate coefficients can be influenced by the composition of the monomer mixture and the chain lengths of the terminating radicals. caltech.edu

Kinetic Modeling and Simulation of Complex Copolymerization Processes

The kinetic modeling and simulation of copolymerization processes involving this compound are essential for predicting reaction outcomes and controlling polymer properties such as composition, molecular weight, and microstructure. While comprehensive models for the copolymerization of this compound with a wide array of comonomers are built upon foundational principles, the starting point is invariably the accurate determination of its homopolymerization kinetic parameters.

Key kinetic coefficients for the radical polymerization of n-pentyl methacrylate (PnMA), such as the propagation rate coefficient (k_p) and the termination rate coefficient (k_t), have been precisely measured. The propagation rate coefficient has been determined over a range of temperatures using pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC). d-nb.inforesearchgate.net These experiments yield the Arrhenius parameters, which are critical for modeling polymerization rates under various temperature conditions.

The termination process in radical polymerization is complex and known to be chain-length dependent. For methacrylates, the composite model is often employed to describe the termination kinetics. This model considers that short, mobile radicals have a higher termination rate coefficient than long, entangled radicals. Studies using single-pulse PLP in conjunction with electron paramagnetic resonance spectroscopy (SP-PLP-EPR) have elucidated these dependencies for PnMA. d-nb.inforesearchgate.net

With these fundamental homopolymerization parameters established, the modeling of complex copolymerization processes can be approached. Software packages like PREDICI® are often used to simulate copolymerizations by incorporating reaction schemes that include initiation, propagation, termination, and chain transfer reactions. researchgate.net For a copolymerization system, this would involve a terminal model, which considers the reactivity of the terminal radical unit, or a more complex penultimate model, which also accounts for the influence of the second-to-last monomer unit. researchgate.net The accuracy of these simulations relies heavily on the precise kinetic coefficients determined from experimental studies of the individual monomers.

Table 1: Kinetic Parameters for n-Pentyl Methacrylate (PnMA) Radical Polymerization

This table presents key kinetic data for the homopolymerization of n-pentyl methacrylate, which forms the basis for kinetic modeling of its copolymerization processes.

| Parameter | Value / Equation | Conditions | Source |

| Propagation Rate Coefficient (k_p) | k_p = 10^7.03 L·mol⁻¹·s⁻¹ · exp(-21.3 kJ·mol⁻¹ / RT) | Bulk Polymerization | d-nb.info |

| Mark-Houwink Parameters | K = 25.7 × 10⁻³ mL·g⁻¹a = 0.615 | THF at 35 °C | d-nb.info |

| Chain-Length Dependent Termination (k_t) | Composite Model Parameters | Bulk, -60 to 60 °C | d-nb.inforesearchgate.net |

Controlled/Living Polymerization Techniques for Precision Poly(this compound) Synthesis

The synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures requires the use of controlled/living polymerization techniques. This compound has been successfully polymerized using several of these advanced methods.

Application of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of reversible-deactivation radical polymerization that allows for the synthesis of well-defined polymers. researchgate.netcapes.gov.br The process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, enabling control over molecular weight and achieving narrow molecular weight distributions. researchgate.net

The selection of the appropriate RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates like this compound, trithiocarbonates and aromatic dithioesters are effective CTAs. sigmaaldrich.cn Research has demonstrated the successful RAFT polymerization of n-pentyl methacrylate, for instance, in studies aimed at determining its Mark-Houwink coefficients. d-nb.info These polymerizations exhibit the hallmarks of a controlled process, including a linear increase in molecular weight with conversion and low dispersity values (Đ < 1.3). d-nb.info

Table 2: Example Conditions for RAFT Polymerization of n-Pentyl Methacrylate

This table outlines typical experimental conditions used for the controlled polymerization of n-pentyl methacrylate via the RAFT method.

| Component | Substance | Concentration / Ratio | Purpose | Source |

| Monomer | n-Pentyl Methacrylate (PnMA) | Bulk | - | d-nb.info |

| Initiator | Azobisisobutyronitrile (AIBN) | [RAFT]:[Initiator] = 10:1 | Radical Source | d-nb.info |

| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CDPTC) | Varied | Chain Transfer Agent | d-nb.info |

| Temperature | 60 °C | - | Thermal Initiation | d-nb.info |

| Resulting Polymer | Poly(n-pentyl methacrylate) | Đ < 1.3 | Controlled Polymer | d-nb.info |

Exploration of Atom Transfer Radical Polymerization (ATRP) for Controlled Architectures

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing polymers with controlled architectures. sigmaaldrich.cncmu.edu It relies on the reversible activation and deactivation of dormant polymer chains by a transition-metal complex, typically based on copper. cmu.edu While specific literature detailing the ATRP of this compound is not as prevalent as for methyl methacrylate (MMA), the principles and reaction conditions are largely transferable due to the similar reactivity of the methacrylate group.

ATRP of methacrylates is well-established, allowing for the synthesis of polymers with low polydispersity (Đ typically 1.1–1.25) and predictable molecular weights. cmu.edu The system consists of the monomer, an alkyl halide initiator, a copper(I) halide catalyst, and a ligand (commonly a substituted bipyridine). By adjusting the ratio of monomer to initiator, the molecular weight can be precisely targeted. This control enables the creation of complex architectures such as block copolymers and star polymers. Given the success with a wide range of methacrylates, it is expected that ATRP can be readily applied to this compound to achieve similar levels of control. cmu.edumdpi.com

Table 3: Illustrative Conditions for ATRP of a Typical Methacrylate (MMA)

This table shows representative conditions for the ATRP of Methyl Methacrylate (MMA), which can be adapted for the polymerization of this compound.

| Component | Substance | Molar Ratio | Solvent | Temperature | Source |

| Monomer | Methyl Methacrylate (MMA) | 200 | Bulk | 100 °C | cmu.edu |

| Initiator | Alkyl Dithiocarbamate | 1 | - | - | cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | 1 | - | - | cmu.edu |

| Ligand | 2,2'-Bipyridine (bpy) | 2 | - | - | cmu.edu |

| Resulting Polymer | Poly(methyl methacrylate) | Đ = 1.16 (at 75% conv.) | - | - | cmu.edu |

Living Anionic Polymerization for Well-Defined Block Copolymer Formation

Living anionic polymerization offers an exceptional degree of control over polymer synthesis, making it a preferred method for creating well-defined block copolymers with very low dispersity. mdpi.comresearchgate.net This technique has been successfully employed to synthesize block copolymers containing this compound.

Specifically, diblock copolymers of poly(this compound)-b-poly(methyl methacrylate) (PPMA-b-PMMA) have been synthesized via sequential living anionic polymerization. researchgate.net The process typically involves polymerization in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) using an organolithium initiator. researchgate.net This method allows for the sequential addition of monomers, leading to the formation of block copolymers with predictable block lengths and extremely narrow molecular weight distributions (Đ often ~1.1). researchgate.net The resulting materials exhibit microphase separation, forming nanostructured morphologies such as lamellae or cylinders, depending on the block length ratios. researchgate.net Furthermore, triblock copolymers like poly(this compound-b-allyl methacrylate-b-pentyl methacrylate) have also been synthesized, demonstrating the versatility of this approach. ipfdd.de

Table 4: Synthesis and Characterization of PPMA-b-PMMA Diblock Copolymers via Living Anionic Polymerization

This table presents data on poly(this compound)-b-poly(methyl methacrylate) diblock copolymers synthesized using living anionic polymerization, highlighting the high degree of control achieved.

| Sample ID | Molar Mass (M_w, g·mol⁻¹) | Dispersity (Đ = M_w/M_n) | Volume Fraction of PPMA (Φ_PPMA) | Bulk Morphology | Source |

| PPMA-b-PMMA-1 | 184,000 | 1.17 | 0.70 | Lamellae | researchgate.net |

| PPMA-b-PMMA-2 | Not Specified | ~1.1 | 0.86 | Lamellae | researchgate.net |

| PPMA-b-PMMA-3 | Not Specified | ~1.1 | 0.78 | Cylinders | researchgate.net |

Poly Pentyl Methacrylate Architecture, Morphology, and Phase Behavior

Synthesis and Characterization of Poly(Pentyl Methacrylate)-Based Block Copolymers

The synthesis of well-defined poly(this compound)-based block copolymers is foundational to studying their morphological behavior. Techniques like sequential living anionic polymerization and atom transfer radical polymerization (ATRP) are employed to create block copolymers with controlled molar masses, narrow molecular weight distributions, and specific block length ratios. researchgate.netresearchgate.net For instance, deuterated polystyrene-block-poly(n-pentyl methacrylate) (dPS-PnPMA) has been synthesized via sequential anionic polymerization of the respective monomers in tetrahydrofuran (B95107) at low temperatures. acs.org

Characterization of these copolymers involves a suite of analytical techniques. Size-exclusion chromatography (SEC) is used to determine molar masses and polydispersity, while nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure. researchgate.netresearchgate.net The thermal properties and phase transitions are investigated using differential scanning calorimetry (DSC), and the detailed morphological structures are elucidated through small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM). researchgate.netrsc.org

Block copolymers containing poly(this compound) undergo microphase separation due to the thermodynamic immiscibility of the constituent blocks. This process leads to the formation of ordered, periodic nanostructures on a length scale of 10 to 100 nm. uni-kiel.de The resulting morphology, such as lamellae, hexagonally packed cylinders, or spheres, is dependent on the volume fractions of the individual blocks and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the blocks. mdpi.com

In studies of poly(this compound)-b-poly(methyl methacrylate) (PPMA-b-PMMA) diblock copolymers, SAXS and atomic force microscopy (AFM) measurements have revealed that the system tends to segregate into a lamellar morphology over a wide range of compositions. researchgate.net This preference for lamellae is observed even in copolymers with a high volume fraction of the PPMA block. researchgate.net However, other structures can also be achieved; for example, a cylindrical nanophase was identified in a PPMA-b-PMMA copolymer where the volume fraction of PPMA was 0.78. researchgate.net The interaction parameter (χ) for the PPMA-PMMA system has been calculated to be relatively low (e.g., χ= 0.065), indicating a weakly phase-separated system with some partial miscibility between the blocks. researchgate.net

Similarly, studies on polystyrene-block-poly(n-pentyl methacrylate) (PS-PnPMA) copolymers have shown complex phase behavior, including the formation of lamellar and cylindrical domains as well as disordered micellar structures. researchgate.net

| PPMA Volume Fraction (ΦPPMA) | Observed Bulk Morphology | Characterization Technique | Reference |

|---|---|---|---|

| 0.86 | Lamellar | SAXS, APM | researchgate.net |

| 0.78 | Cylindrical | SAXS, APM | researchgate.net |

| Wide Range | Preferentially Lamellar | SAXS | researchgate.net |

The transition between different morphologies in poly(this compound) block copolymers is heavily influenced by the relative lengths of the polymer blocks and the total molar mass of the copolymer. researchgate.netrsc.org As the volume fraction of one block increases relative to the other, the morphology shifts to accommodate the change in volume, typically transitioning from spherical to cylindrical to lamellar structures.

For PPMA-b-PMMA systems, lamellar morphologies are found to be stable across a broad spectrum of block length ratios. researchgate.net Research on deuterated polystyrene-block-poly(n-pentyl methacrylate) (dPS-PnPMA) copolymers with varying molecular weights has demonstrated the existence of complex closed-loop phase behavior, where the system can exhibit both a lower disorder-to-order transition (LDOT) and an upper order-to-disorder transition (UODT). acs.org This behavior is sensitive to the total molecular weight and the block ratio. acs.org The formation of different morphologies is a direct consequence of the system's effort to minimize both the interfacial energy between the blocks and the entropic penalty of chain stretching. uni-kiel.de

| Sample Name | Total Mn (g/mol) | Mw/Mn | Phase Behavior | Reference |

|---|---|---|---|---|

| dPS−PnPMA−L | 46,000 | <1.04 | Used to create blends exhibiting closed-loop phase behavior | acs.org |

| dPS−PnPMA−H | 53,300 | <1.04 | acs.org |

Microphase Separation and Bulk Morphology Studies (e.g., lamellar, cylindrical, micellar structures)

Nanostructured Poly(this compound) Systems

The ability of PPMA-based block copolymers to self-assemble is exploited in the creation of nanostructured materials and surfaces. These systems offer precise control over feature size and arrangement at the nanoscale, which is valuable for applications in templating, lithography, and nanotechnology.

Nanostructured polymer surfaces can be fabricated using thin films of PPMA-based block copolymers. researchgate.net These laterally structured surfaces can act as templates for the directed assembly of other nanoscale components, such as nanoparticles. cambridge.org A common fabrication method is dip-coating, where a substrate is withdrawn from a polymer solution at a controlled speed to create a thin film. mdpi.com The morphology of these thin films, studied by techniques like AFM and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS), is highly dependent on film parameters, such as the ratio between the film thickness and the natural domain spacing of the block copolymer in the bulk. researchgate.netcambridge.org This geometric confinement can induce orientations of the microdomains, such as lamellae or cylinders standing perpendicular to the substrate, which may differ from the bulk morphology. cambridge.org

Incorporating nanoparticles into a PPMA block copolymer matrix allows for the creation of hybrid composites with tailored properties. mdpi.com Research has explored the addition of various nanoparticles, including gold, silver, magnetite (Fe₃O₄), and silica (B1680970) (SiOₓ), into PPMA-b-PMMA diblock copolymers. mdpi.comcambridge.org The introduction of these nanoparticles can significantly alter the ordered morphology of the block copolymer. mdpi.com

Design and Fabrication of Nanostructured Polymer Surfaces

Thin Film Morphology of Poly(this compound) and its Copolymers

The morphology of thin films of PPMA and its copolymers can differ substantially from their bulk behavior. cambridge.org In thin films, the polymer is subject to geometric confinement and interfacial interactions with the substrate and the air, which strongly influence the self-assembly process. researchgate.net The ratio of the film thickness to the bulk domain spacing is a critical parameter that dictates the final structure. cambridge.org

For PPMA-b-PMMA diblock copolymers, thin films prepared by methods like dip-coating have been extensively studied. researchgate.net The resulting morphologies, characterized by AFM and GISAXS, reveal how the block copolymer domains orient themselves in response to the confinement. researchgate.net For instance, lamellar or cylindrical domains may align parallel or perpendicular to the substrate surface. cambridge.org The surface energy of the blocks also plays a crucial role; the block with the lower surface energy will preferentially segregate to the air-polymer interface. rsc.org

To improve the long-range order and reduce defects in the nanostructure, solvent vapor annealing (SVA) is often employed. Exposing the thin film to a vapor of a non-selective good solvent, such as tetrahydrofuran (THF), enhances polymer chain mobility, allowing the system to rearrange and achieve a more thermodynamically stable, well-ordered morphology. cambridge.org This technique has been shown to improve the lateral order in PPMA-b-PMMA thin films containing gold nanoparticles. cambridge.org

Investigation of Phase Behavior and Structure in Thin Films via Atomic Force Microscopy (AFM) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS)

Polymer Blends Incorporating Poly(this compound)

Blending poly(this compound) with other polymers is a common strategy to create materials with tailored properties. The performance of these blends is largely determined by their phase behavior and morphology.

The miscibility of poly(n-pentyl methacrylate) (PnPMA) with other polymers is governed by the thermodynamics of mixing. In binary blends, the miscibility is often dependent on temperature and composition, leading to phase diagrams that can exhibit either an upper or a lower critical solution temperature (UCST or LCST). For example, the miscibility of PnPMA with other poly(n-alkyl methacrylate)s has been studied, revealing how the length of the alkyl side chain influences the interaction parameter.

In more complex ternary blends, the phase behavior is a result of the interplay of the interactions between all three components. The addition of a third polymer to a PnPMA-based binary blend can either enhance miscibility or induce phase separation, leading to a wide range of possible morphologies.

In immiscible polymer blends containing PnPMA, block copolymers can act as compatibilizers to improve the properties of the material. A block copolymer with blocks that are miscible with the respective components of the blend will preferentially locate at the interface between the phases. This reduces the interfacial tension, leading to a finer and more stable morphology.

Advanced Characterization Techniques for Poly Pentyl Methacrylate Materials

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular-level features of poly(pentyl methacrylate).

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the chemical structure of poly(this compound) and analyzing its functional groups. The FTIR spectrum of PPnMA displays characteristic absorption bands that correspond to the specific vibrational modes of its constituent chemical bonds. oil.gov.iqscielo.br

Temperature-dependent FTIR spectroscopy has been employed to investigate the phase transitions of block copolymers containing PPnMA, such as polystyrene-block-poly(n-pentyl methacrylate) (PS-PnPMA). acs.orgkangwon.ac.kr In such studies, changes in the intensity and position of specific IR bands, particularly those related to the C-C-O moiety in the PnPMA chain, provide insights into conformational changes that occur during order-disorder transitions. acs.orgkangwon.ac.kr For instance, the conformational bands at 1255 cm⁻¹ and 1274 cm⁻¹ are sensitive to the local environment and conformation of the PnPMA chains. acs.org The analysis of these bands at different temperatures can reveal shifts in conformational equilibria, which are indicative of changes in intermolecular interactions driving the phase behavior. acs.orgkangwon.ac.kr

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1730 | C=O stretching of the ester group | ingentaconnect.com |

| ~1455 | O-CH₃ bending vibration | mdpi.com |

| 1255 - 1274 | C-C-O stretching modes | acs.org |

| ~2929 | Alkyl chain C-H stretching | scielo.br |

Raman Spectroscopy for Vibrational Mode Analysis and Glass Transition Insights

Raman spectroscopy offers complementary information to FTIR, particularly for analyzing the vibrational modes of the polymer backbone and side chains. It is also a valuable technique for studying the glass transition (Tg) of methacrylate (B99206) polymers. researchgate.netresearchgate.net Although direct studies on PPnMA are less common, research on similar poly(alkyl methacrylate)s like poly(methyl methacrylate) (PMMA) provides a strong basis for understanding the expected spectral features and their temperature dependence. researchgate.netresearchgate.netuni-salzburg.at

The Raman spectrum of a poly(methacrylate) typically shows prominent peaks corresponding to C-H, C=O, C-O-C, and C-COO vibrational modes. researchgate.netresearchgate.net The positions, intensities, and widths of these Raman bands can change significantly around the glass transition temperature. uni-salzburg.at For example, in PMMA, the vibrational modes associated with ν(C=O), δa(C–H) of the α-CH3 group, ν(C–O–C), and ν(C–COO) are sensitive to the intermolecular interactions that govern the glass transition. researchgate.netuni-salzburg.at Low-frequency Raman spectroscopy, which probes the phonon density of states, can also be used to detect the glass transition. aip.org

Table 2: Key Raman Peaks in Poly(methacrylates) and their Significance

| Raman Shift (cm⁻¹) | Vibrational Mode | Significance for Characterization | Reference |

|---|---|---|---|

| ~1730 | ν(C=O) | Sensitive to intermolecular interactions and conformational changes. | researchgate.net |

| ~1452 | δa(C–H) of α-CH₃ | Reflects changes in side-chain dynamics. | researchgate.net |

| ~812 | ν(C–O–C) | Provides insights into the polymer backbone and ester group conformation. | researchgate.netuni-salzburg.at |

| ~600 | ν(C–COO) and ν(C–C–O) | Sensitive to the glass transition process. | researchgate.netuni-salzburg.at |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure, End-Group Analysis, and Tacticity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the detailed structural elucidation of polymers like poly(this compound). iupac.org It provides quantitative information about the polymer's molecular structure, including the stereochemical arrangement of the monomer units (tacticity) and the nature of the polymer chain ends (end-group analysis). iupac.orgmagritek.com

One-dimensional (1D) and two-dimensional (2D) NMR techniques are used to assign the complex resonances in the polymer's spectrum. iupac.orgresearchgate.net For poly(pentyl acrylate), a structurally similar polymer, 2D NMR experiments like HETCOR (Heteronuclear Correlation) and DQFCOSY (Double-Quantum Filtered Correlation Spectroscopy) have been used to assign the OCH₂, methine, and methylene (B1212753) carbon resonances to various configurational sequences (triads, tetrads, and pentads). researchgate.netresearchgate.net The analysis of these sequences can reveal the polymerization mechanism, for instance, whether it follows Bernoullian statistics. researchgate.net

End-group analysis by ¹H NMR is crucial for polymers synthesized via controlled polymerization techniques, as it allows for the determination of molecular weight and the assessment of chain-end fidelity. magritek.commdpi.com This involves identifying and integrating the signals from the initiator fragments at the start (α-end) and the terminal groups at the end (ω-end) of the polymer chain relative to the repeating monomer units. mdpi.comrsc.org

Tacticity, the stereochemical arrangement of the pendant groups along the polymer backbone, significantly influences the physical properties of poly(methacrylates), including the glass transition temperature. impact-solutions.co.uk ¹H NMR is used to determine the relative amounts of isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement) sequences. impact-solutions.co.ukpolymersource.ca For instance, in PMMA, the methylene (-CH₂-) protons in isotactic and syndiotactic environments give rise to distinct signals in the ¹H NMR spectrum. impact-solutions.co.uk

Table 3: Typical NMR Resonances for Poly(alkyl methacrylates)

| Nucleus | Chemical Shift (ppm) | Assignment | Structural Information | Reference |

|---|---|---|---|---|

| ¹H | 0.8 - 1.3 | α-methyl protons (-CH₃) | Tacticity (isotactic, heterotactic, syndiotactic triads) | rsc.org |

| ¹H | 1.5 - 2.0 | Backbone methylene protons (-CH₂-) | Tacticity | rsc.org |

| ¹H | ~3.6 | Methoxy protons (-OCH₃) in PMMA | Reference for integration | mdpi.com |

| ¹³C | 175 - 178 | Carbonyl carbon (C=O) | Sensitive to configurational sequences (up to heptads) | bibliotekanauki.pl |

| ¹³C | 49 - 55 | Backbone methylene carbon (-CH₂-) | Sensitive to configurational sequences (up to hexads) | bibliotekanauki.pl |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Polymerization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as the propagating radicals in a radical polymerization. scielo.org The single-pulse pulsed-laser polymerization–electron paramagnetic resonance (SP-PLP-EPR) technique is a powerful method for studying the kinetics of radical polymerization. d-nb.infoacs.orgresearchgate.net

This technique allows for the direct, time-resolved monitoring of the radical concentration following initiation by a laser pulse. d-nb.infoacs.org By analyzing the decay of the EPR signal, it is possible to determine key kinetic parameters, such as the rate coefficients for termination. d-nb.info The EPR spectrum of a propagating methacrylate radical exhibits a characteristic hyperfine splitting pattern that arises from the interaction of the unpaired electron with nearby protons. researchgate.net This pattern can be influenced by the conformation of the radical chain end. researchgate.net The SP-PLP-EPR method has been successfully applied to investigate the polymerization kinetics of n-pentyl methacrylate, providing valuable data for modeling the polymerization process. d-nb.info

Chromatographic Analysis of Poly(this compound)

Chromatographic methods are essential for separating polymer chains based on their size, providing information on the distribution of molar masses.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molar Mass Distribution and Polydispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molar mass distribution (MMD) of polymers. thermofisher.compolymersource.ca The method separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. nih.gov Larger molecules elute first, while smaller molecules penetrate the pores of the gel more deeply and elute later.

SEC/GPC analysis yields several important parameters:

Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molar mass (Mw): An average that is more sensitive to the presence of high-mass molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molar mass distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

For PPnMA, SEC is used to determine these parameters following its synthesis. d-nb.infovot.pl The SEC system is typically calibrated with polymer standards of known molar mass and narrow MMD, such as polystyrene or poly(methyl methacrylate). d-nb.infosigmaaldrich.comacs.org Universal calibration, which uses Mark-Houwink parameters (relating intrinsic viscosity to molar mass), allows for the accurate determination of the molar mass of PPnMA relative to these standards. d-nb.info For example, the Mark-Houwink coefficients (K and a) for PPnMA in tetrahydrofuran (B95107) (THF) at 35 °C have been determined to be K = 25.7 × 10⁻³ mL g⁻¹ and a = 0.615. d-nb.info

High Performance Liquid Chromatography (HPLC) for Compositional Heterogeneity, Tacticity, and Monomer Analysis

High Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the chemical characteristics of poly(this compound) and its copolymers. It is particularly effective for determining compositional heterogeneity, separating based on tacticity, and quantifying residual monomer content.

Compositional Heterogeneity and Tacticity Analysis Liquid chromatography at the critical condition (LCCC), a mode of HPLC, is employed to separate complex polymers. For instance, LC-LCD, a two-dimensional HPLC method, has been successfully used to separate parent homopolymers from block copolymers like poly(methyl methacrylate)-b-poly(n-pentyl methacrylate) (PMMA-b-PnPMA). researchgate.net This separation is crucial for assessing the purity and compositional distribution of block copolymers. researchgate.net

Residual Monomer Analysis The presence of unreacted this compound monomer in the final polymer can significantly affect its properties and biocompatibility. HPLC is a standard and reliable method for the quantitative determination of such residual monomers. 43.230.198researchgate.netamericanlaboratory.com The process typically involves extracting the monomer from the polymer sample using a suitable solvent, such as tetrahydrofuran or an acetone (B3395972)/methanol (B129727) mixture. 43.230.198obrnutafaza.hr The extract is then injected into the HPLC system.

The separation is commonly performed using a C18 reversed-phase column with a mobile phase like a methanol/water mixture. 43.230.198 A UV detector, typically set at a wavelength around 205 nm, is used for detection. 43.230.198 The quantity of the residual monomer is calculated by comparing the area of the chromatographic peak with a calibration curve generated from standards of known concentrations. 43.230.198researchgate.net The results of residual monomer analysis are often expressed as a weight percentage (wt.%) of the polymer sample. 43.230.198usm.my

| Parameter | Description | Source |

|---|---|---|

| Technique | High Performance Liquid Chromatography (HPLC) | 43.230.198americanlaboratory.com |

| Column | Reversed-phase C18 (e.g., 250 mm × 2.00mm, 5 µm particle size) | 43.230.198americanlaboratory.com |

| Mobile Phase | Methanol/Water mixture (e.g., 60:40 v/v) or Acetonitrile/Water | 43.230.198americanlaboratory.com |

| Detection | UV Detector at 205 nm | 43.230.198 |

| Sample Preparation | Solvent extraction of the polymer sample | 43.230.198obrnutafaza.hr |

Development and Application of Coupled and Hyphenated Chromatographic Techniques (e.g., Online HPLC-NMR)

To gain deeper structural insights, HPLC is often coupled with spectroscopic detectors, creating powerful hyphenated techniques. The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) is particularly noteworthy for polymer analysis. researchgate.net

This technique allows for the direct chemical identification of the fractions as they elute from the chromatography column. researchgate.net In the context of polymethacrylates, HPLC-NMR has been instrumental in analyzing tacticity distribution. researchgate.net As the HPLC separates the polymer chains based on their tacticity (isotactic, syndiotactic, or heterotactic), the online NMR detector provides real-time spectra of these separated fractions. researchgate.net This makes it possible to individually follow the elution of different tactic patterns and quantify their presence, offering a more detailed microstructural picture than bulk analysis alone. researchgate.net

Other hyphenated methods, such as coupling Size Exclusion Chromatography (SEC) with NMR or multi-angle light scattering (MALLS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are also used to obtain comprehensive data on molecular weight, composition, and end-group structures of polymers. uva.nlnih.gov The combination of a separation technique with a content-rich spectroscopic detector provides a multidimensional analysis that is essential for understanding complex polymer systems. uva.nlnih.gov

Microscopic and Imaging Techniques for Morphological Analysis

The physical structure and arrangement of polymer chains on both the nanometer and micrometer scales dictate the material's bulk properties. Microscopic and imaging techniques are indispensable for visualizing this morphology.

Transmission Electron Microscopy (TEM) for Bulk Morphology and Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the internal structure of materials. For poly(this compound) and its copolymers, TEM reveals details about phase separation, domain ordering, and the dispersion of any included nanoparticles.

In studies of PPMA-containing block copolymers, TEM has been used to visualize the bulk morphology, confirming the presence of well-ordered nanostructures such as lamellar domains or hexagonally packed cylinders. researchgate.netresearcher.life To prepare samples for TEM, bulk polymer specimens are often embedded in an epoxy resin and then cut into ultrathin sections (typically around 70 nm thick) using a microtome with a diamond knife. rsc.org For some systems, staining may be required to enhance contrast between different polymer phases, although sufficient contrast can sometimes be achieved without it, especially if one block contains heavier atoms. rsc.org

TEM is also crucial for visualizing the size, shape, and distribution of nanoparticles within a polymer matrix. rsc.org For example, it can confirm whether nanoparticles are well-dispersed or have formed clusters. rsc.org Studies on polymethacrylate (B1205211) nanoparticles have used TEM to show their spherical nature and narrow size distribution, with average diameters being precisely measured. tandfonline.comresearchgate.net

| Material System | Observed Feature | Typical Size/Dimension | Source |

|---|---|---|---|

| PPMA-b-PMMA Block Copolymer | Ordered lamellar and cylindrical domains | Nanometer scale | researchgate.net |

| PMMA Nanoparticles | Spherical morphology, narrow size distribution | ~470-480 nm diameter | tandfonline.comresearchgate.net |

| PMA/PMMA-g-Fe3O4 Nanocomposites | Clustering of nanoparticles in the polymer matrix | Not specified | rsc.org |

| PDMS-b-PM3 Block Copolymer | Microphase separated morphologies (cylinders, lamellae) | 70 nm (sample thickness for imaging) | rsc.org |

Scanning Electron Microscopy (SEM) for Surface Topography and Phase Separation Studies

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of materials. It is widely used to study phase separation in polymer blends containing PPMA. mdpi.com When two or more polymers are blended, they often separate into distinct phases, and SEM is an excellent tool to visualize the size, shape, and distribution of these phases. mdpi.commdpi.com

To enhance the visibility of the phase structure, one of the polymer phases can be selectively removed by solvent etching. mdpi.commdpi.com For instance, in a blend containing PMMA, acetone can be used to wash away the PMMA phase, revealing the underlying structure of the other components. mdpi.com Before imaging, the non-conductive polymer samples are typically coated with a thin layer of a conductive material, such as platinum (Pt) or gold, to prevent charge buildup from the electron beam. mdpi.com SEM analyses have shown that with time, dispersed phases in a blend can coalesce into larger, more spherical particles to minimize interfacial energy. mdpi.com SEM is also used to characterize the surface of polymer particles, often revealing a uniform and spherical shape. tandfonline.comrsc.org

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Feature Characterization

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a surface. It is used extensively to characterize the surface of poly(this compound) materials at the nanoscale. researchgate.netresearchgate.net

AFM is particularly useful for quantifying surface roughness. mdpi.commdpi.comnih.gov In tapping mode, the AFM tip oscillates and lightly "taps" on the surface, which minimizes damage to soft polymer samples. mdpi.com From the resulting height map, parameters like the root-mean-square roughness (Rq) can be calculated. For thin films of block copolymers containing PMMA, Rq values have been reported to be in the range of 1.7 to 3.5 nm. mdpi.com

In addition to topography, AFM can provide information on the mechanical properties of the surface through phase imaging. mdpi.com In this mode, the phase lag between the driving oscillation and the cantilever's response is mapped, which can correspond to differences in material stiffness. This allows for the differentiation of harder and softer polymer domains on the surface, such as the distinct blocks in a PPMA-b-PMMA copolymer. mdpi.com AFM has been used to visualize the nanostructured surfaces of PPMA-b-PMMA films, revealing domains with feature sizes around 55 nm and height differences up to 14 nm, depending on sample preparation. researchgate.netcmu.edu

| Material System | AFM Mode | Measured Parameter | Finding | Source |

|---|---|---|---|---|

| PMMA-b-PsfMA Block Copolymer Film | Phase Contrast | Surface Roughness (Rq) | 1.7 - 3.5 nm | mdpi.com |

| PS-b-PMMA Brush (Cyclohexane treated) | Tapping Mode | Surface Roughness | 2.4 nm | cmu.edu |

| PS-b-PMMA Brush (Cyclohexane treated, thin PMMA layer) | Tapping Mode | Surface Roughness / Feature Height | 4.2 nm roughness; up to 14 nm height difference | cmu.edu |

| PPMA-b-PMMA Diblock Copolymer | Not specified | Morphology | Laterally ordered and demixed morphologies | researchgate.net |

Grazing Incidence Small-Angle X-ray Scattering (GISAXS) for Ordering in Thin Films

Grazing Incidence Small-Angle X-ray Scattering (GISAXS) is a non-destructive scattering technique that is exceptionally well-suited for investigating the nanostructure of thin polymer films. researcher.lifemdpi.com The technique involves directing an X-ray beam onto the film surface at a very shallow angle (the grazing angle), close to the critical angle for total external reflection of the polymer. academicstrive.comcambridge.org

GISAXS is particularly powerful for studying the self-assembly and ordering of block copolymers, including those containing poly(this compound). researchgate.netresearchgate.netcambridge.org It provides statistical information about the shape, size, and arrangement of nanoscopic domains over a large sample area. Research on thin films of PPMA-b-PMMA diblock copolymers has used GISAXS extensively to characterize the ordered morphologies. researchgate.netresearchgate.net The results show that the morphology is highly dependent on film thickness. researchgate.netcambridge.org For instance, in certain compositions, thin films form cylindrical PMMA domains that are oriented perpendicular to the substrate ("standing cylinders"), while thicker films promote an orientation parallel to the surface. researchgate.netcambridge.org GISAXS is often used in conjunction with AFM, as the former provides bulk structural information while the latter gives a direct-space image of the surface. researchgate.netresearchgate.net

Thermal Analysis of Poly(this compound) Polymers

Thermal analysis techniques are crucial for understanding the behavior of polymeric materials as a function of temperature. For poly(this compound) (PPMA), these methods provide valuable insights into its thermal transitions, stability, and degradation characteristics, which are essential for determining its processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Glass Transition Temperature (T_g) Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mit.edutorontech.com In polymers, DSC is particularly effective for determining the glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. sciepub.com This transition is not a phase change but a second-order transition characterized by a change in the heat capacity of the material. mit.edu

The T_g of a polymer is influenced by several factors, including molecular weight, chain flexibility, and intermolecular forces. For poly(alkyl methacrylates), the T_g is known to be affected by the length of the alkyl side chain. Studies have shown that as the length of the n-alkyl side chain increases, the T_g initially decreases due to increased free volume and chain mobility.

In the case of poly(this compound), experimental data from various studies have reported its glass transition temperature. Machine learning models have also been employed to predict the T_g of polymers based on their molecular descriptors, with a predicted value for poly(this compound) around 268 K (-5°C). nih.gov Experimental measurements using techniques like DSC are essential to validate these predictions and understand the specific thermal behavior of a given PPMA sample. nih.gov The heating and cooling rates used during DSC analysis can also influence the measured T_g value. nih.gov

Table 1: Reported Glass Transition Temperatures (T_g) for Poly(this compound)

| Polymer | T_g (K) | T_g (°C) | Measurement Method/Source |

| Poly(this compound) | 268 | -5 | Predicted (Machine Learning Model) nih.gov |

| Poly(this compound) | 268.0372 | -5.11 | Experimental (CV F9) nih.gov |

| Poly(this compound) | 301.7211 | 28.57 | Predicted (CV F9) nih.gov |

| Poly(this compound) | 271.4057 | -1.74 | Predicted (CV F5) nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for assessing the thermal stability of polymers and determining their degradation profiles. nih.gov The TGA curve provides information on the temperatures at which decomposition begins, the rate of mass loss, and the amount of residual material.

For poly(methacrylates), thermal degradation is a complex process that can involve depolymerization, random chain scission, and side-group reactions. The thermal stability of poly(alkyl methacrylates) is influenced by the nature of the alkyl ester group. Generally, as the bulkiness of the alkyl substituent increases, the thermal stability tends to decrease. tandfonline.com

TGA studies on various poly(methacrylates) show that the onset of decomposition shifts to different temperatures depending on the polymer structure. tandfonline.complos.org For instance, the thermal stability of poly(methyl methacrylate) (PMMA) is generally higher than that of poly(ethyl methacrylate) (PEMA) and poly(n-butyl methacrylate) (PnBuMA). tandfonline.com The degradation of PPMA is expected to follow a similar trend, with decomposition occurring at specific temperature ranges. The process typically involves the loss of the pentyl ester group and subsequent backbone degradation. The analysis of the gases evolved during TGA, often coupled with techniques like Fourier Transform Infrared Spectroscopy (FT-IR) or Mass Spectrometry (MS), can provide detailed insights into the degradation mechanism. marquette.edu

Table 2: Typical Thermal Degradation Data for Poly(methacrylates) from TGA

| Polymer | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) |

| Poly(methyl methacrylate) | ~250 - 300 | ~350 - 400 |

| Poly(ethyl methacrylate) | ~240 - 290 | ~340 - 390 |

| Poly(n-butyl methacrylate) | ~230 - 280 | ~330 - 380 |

Note: The values presented are typical ranges and can vary depending on the specific molecular weight, tacticity, and experimental conditions such as heating rate and atmosphere.

Rheological Characterization of Poly(this compound) Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides fundamental information about their viscoelastic properties, which are critical for processing operations like extrusion and molding, as well as for understanding their behavior in solution.

Temperature-Dependent Rheological Measurements for Phase Behavior and Viscoelastic Properties

The viscoelastic properties of polymer melts and solutions are highly dependent on temperature. mdpi.com Rheological measurements, typically performed using a rheometer, can quantify properties such as viscosity, storage modulus (G'), and loss modulus (G''). dtic.mil

For poly(this compound) melts, temperature-dependent rheological measurements reveal how its flow behavior changes with temperature. As the temperature increases, the viscosity of the polymer melt decreases, making it easier to process. The storage modulus (G'), which represents the elastic component of the material's response, and the loss modulus (G''), representing the viscous component, also change with temperature. At low temperatures or high frequencies, the polymer behaves more like an elastic solid (G' > G''), while at high temperatures or low frequencies, it exhibits more viscous fluid-like behavior (G'' > G').

The time-temperature superposition (TTS) principle is often applied to rheological data to construct master curves. dtic.mil This allows for the prediction of the material's behavior over a wider range of frequencies or times than can be practically measured. This is particularly useful for understanding the long-term behavior and relaxation dynamics of PPMA.

In solution, the rheological properties of PPMA are influenced by the polymer concentration, solvent quality, and temperature. lew.ro At low concentrations, the polymer chains are relatively isolated, but as the concentration increases, chain entanglements become significant, leading to a dramatic increase in viscosity. lew.ro The study of the rheological behavior of PPMA solutions is important for applications such as coatings, adhesives, and viscosity modifiers. ijcce.ac.ir

Table 3: Viscoelastic Properties of a Representative Poly(methacrylate) Melt at a Reference Temperature

| Property | Symbol | Typical Value Range (Pa or Pa·s) | Description |

| Zero-Shear Viscosity | η₀ | 10³ - 10⁶ | Viscosity at very low shear rates, reflecting molecular weight. |

| Storage Modulus | G' | 10² - 10⁵ | Measure of the stored elastic energy. |

| Loss Modulus | G'' | 10² - 10⁵ | Measure of the energy dissipated as heat. |

| Crossover Modulus | Gc | 10³ - 10⁴ | Modulus at which G' = G'', indicating a transition in behavior. |

Note: These are generalized values for a poly(methacrylate) melt and will vary for poly(this compound) depending on its molecular weight, temperature, and measurement frequency.

Functional Applications and Performance of Poly Pentyl Methacrylate Materials

Biomedical and Biocompatible Applications of Poly(Pentyl Methacrylate) and its Copolymers